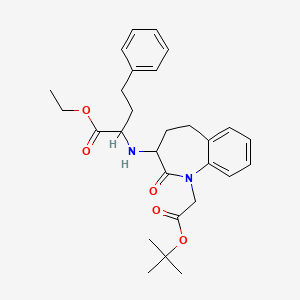

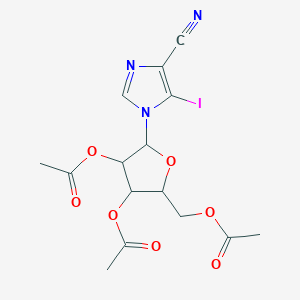

![molecular formula C17H24N8O7S B15125122 S-[2-(N7-guanyl)ethyl]GSH](/img/structure/B15125122.png)

S-[2-(N7-guanyl)ethyl]GSH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-[2-(N7-guanyl)ethyl]GSH is a compound formed as a result of glutathione (GSH)-dependent base-substitution mutations caused by certain carcinogens, such as ethylene dibromide . This compound is known for its role as a DNA adduct, which means it forms a covalent bond with DNA, potentially leading to mutations and other biological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-(N7-guanyl)ethyl]GSH typically involves the reaction of glutathione with a suitable electrophile, such as 1,2-dibromoethane, in the presence of GSH S-transferase . The reaction conditions often include an aqueous buffer solution and a controlled temperature to facilitate the formation of the desired adduct .

Industrial Production Methods

The synthesis is generally carried out in laboratory settings using standard organic synthesis techniques .

Análisis De Reacciones Químicas

Types of Reactions

S-[2-(N7-guanyl)ethyl]GSH undergoes various chemical reactions, including:

Nucleophilic substitution: The initial formation involves a nucleophilic substitution reaction where the thiolate anion of GSH attacks an electrophilic carbon atom.

Oxidation and reduction: The compound can participate in redox reactions due to the presence of the sulfhydryl group in GSH.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

1,2-dibromoethane: As an electrophile for the initial nucleophilic substitution.

GSH S-transferase: An enzyme that catalyzes the conjugation reaction.

Major Products Formed

The major product formed from the reaction of GSH with 1,2-dibromoethane is this compound itself . Further reactions can lead to various metabolites depending on the biological context .

Aplicaciones Científicas De Investigación

S-[2-(N7-guanyl)ethyl]GSH has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of S-[2-(N7-guanyl)ethyl]GSH involves its formation as a DNA adduct, which can lead to mutations and other genetic alterations . The compound interacts with DNA by forming a covalent bond with the N7 position of guanine, a key component of DNA . This interaction can disrupt normal DNA replication and transcription processes, potentially leading to mutagenesis and carcinogenesis .

Comparación Con Compuestos Similares

Similar Compounds

S-(2-chloroethyl)GSH: Another DNA adduct formed by the reaction of GSH with 1,2-dichloroethane.

S-(2-bromoethyl)GSH: Formed by the reaction of GSH with 1,2-dibromoethane, similar to S-[2-(N7-guanyl)ethyl]GSH.

Uniqueness

This compound is unique due to its specific formation with the N7 position of guanine in DNA, which distinguishes it from other GSH conjugates that may form with different nucleophilic sites or electrophiles . This specificity makes it a valuable compound for studying the effects of DNA adducts on genetic stability and carcinogenesis .

Propiedades

IUPAC Name |

2-amino-5-[[3-[2-(2-amino-6-oxo-1H-purin-7-yl)ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N8O7S/c18-8(16(31)32)1-2-10(26)22-9(14(29)20-5-11(27)28)6-33-4-3-25-7-21-13-12(25)15(30)24-17(19)23-13/h7-9H,1-6,18H2,(H,20,29)(H,22,26)(H,27,28)(H,31,32)(H3,19,23,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBANDXHJRVCNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N8O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid](/img/structure/B15125044.png)

![Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate](/img/structure/B15125070.png)

![N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15125080.png)

![Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B15125118.png)

![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-3-methylidenepyridin-4-one](/img/structure/B15125126.png)